molecular formula C26H24O5 B11156332 methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11156332
M. Wt: 416.5 g/mol
InChI Key: PSXHFKLNUCRXEH-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a methylnaphthalene moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the Methylnaphthalene Moiety: The methylnaphthalene group is introduced through a Friedel-Crafts alkylation reaction, where the chromen-2-one core reacts with 2-methylnaphthalene in the presence of a Lewis acid catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Acetylation: The final step involves the acetylation of the chromen-2-one derivative using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetate groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. Additionally, the methylnaphthalene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl acetate
  • 2-Methylnaphthalene
  • Chromen-2-one derivatives

Uniqueness

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate stands out due to its unique combination of structural features, including the chromen-2-one core, methylnaphthalene moiety, and acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl {4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure suggests potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and safety profile based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

C23H24O4\text{C}_{23}\text{H}_{24}\text{O}_{4}

Canonical SMILES: CC(=O)OC1=C(C(=C(C=C1)OCC2=C(C=CC3=CC=CC=C32)C)C)OC(=O)C

This structure features a chromenone core with multiple substituents that may influence its biological activity.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : Compounds in the chromenone family have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a related compound exhibited an IC50 value of 0.802 μM against acetylcholinesterase, demonstrating significant inhibitory activity compared to standard drugs like donepezil .
  • Antioxidant Activity : The compound may possess antioxidant properties, scavenging free radicals and reducing oxidative stress. In studies, related derivatives showed DPPH scavenging activities around 57% .
  • Antifungal and Antibacterial Properties : Some derivatives have demonstrated antifungal activities against various strains, indicating potential use in treating fungal infections .

Table 1: Biological Activities of Related Compounds

CompoundActivityIC50 ValueReference
4cAChE Inhibition0.802 μM
4cDPPH Scavenging57.14%
Various DerivativesAntifungal ActivityMIC = 6.25 µg/mL

Case Studies

Recent studies have focused on the biological implications of this compound and its derivatives:

  • Anti-Alzheimer Studies : A study evaluated a derivative's effects on cognitive function in rat models of Alzheimer's disease. The compound improved cognitive performance in behavioral tests while maintaining normal blood profiles and organ histopathology .
  • Safety Profile : The safety evaluation revealed no significant adverse effects on hepatic enzyme levels or overall health parameters in treated rats, indicating a favorable safety profile for further development .

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C26H24O5/c1-15-9-10-18-7-5-6-8-20(18)22(15)14-30-23-12-11-19-16(2)21(13-24(27)29-4)26(28)31-25(19)17(23)3/h5-12H,13-14H2,1-4H3

InChI Key

PSXHFKLNUCRXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(C4=C(C=C3)C(=C(C(=O)O4)CC(=O)OC)C)C

Origin of Product

United States

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